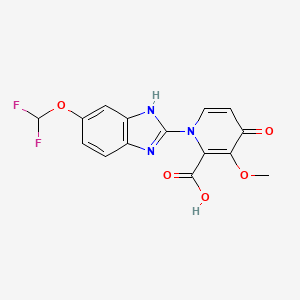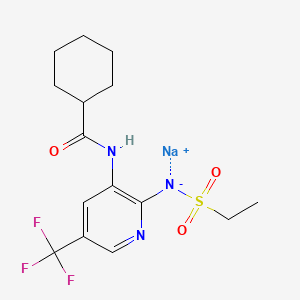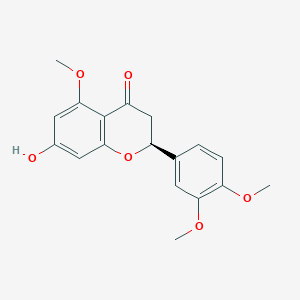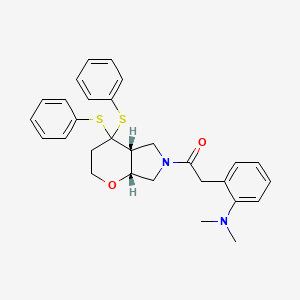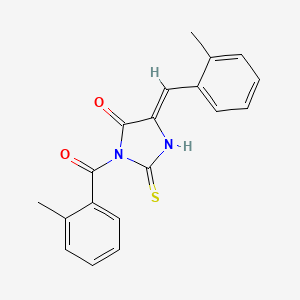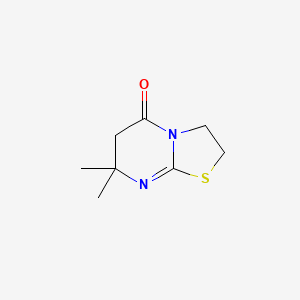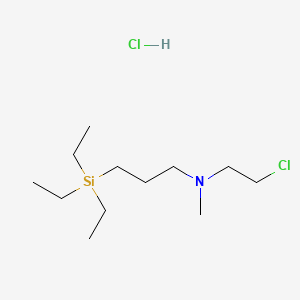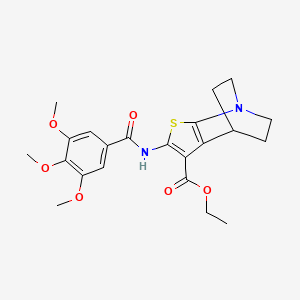
1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride is a chemical compound with a complex structure that includes an isoquinolinone core, an amino group, a chloro substituent, and an imidazole moiety
準備方法
The synthesis of 1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride typically involves multiple steps, including the formation of the isoquinolinone core, introduction of the amino and chloro groups, and attachment of the imidazole moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of Isoquinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Amino and Chloro Groups: These groups can be introduced through substitution reactions using reagents such as chlorinating agents and amines.
Attachment of Imidazole Moiety: This step often involves coupling reactions using imidazole derivatives and suitable coupling agents.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
化学反応の分析
1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The imidazole moiety can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to elevated temperatures.
科学的研究の応用
1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
1(2H)-Isoquinolinone, 6-amino-7-chloro-2-((5-methyl-1H-imidazol-4-yl)methyl)-, dihydrochloride can be compared with other similar compounds, such as:
Isoquinolinone Derivatives: Compounds with similar isoquinolinone cores but different substituents.
Imidazole Derivatives: Compounds with similar imidazole moieties but different core structures.
Chloro-substituted Amines: Compounds with similar chloro and amino substituents but different core structures.
特性
CAS番号 |
142678-44-2 |
|---|---|
分子式 |
C14H15Cl3N4O |
分子量 |
361.6 g/mol |
IUPAC名 |
6-amino-7-chloro-2-[(5-methyl-1H-imidazol-4-yl)methyl]isoquinolin-1-one;dihydrochloride |
InChI |
InChI=1S/C14H13ClN4O.2ClH/c1-8-13(18-7-17-8)6-19-3-2-9-4-12(16)11(15)5-10(9)14(19)20;;/h2-5,7H,6,16H2,1H3,(H,17,18);2*1H |
InChIキー |
NNFXLHWIMBPGFN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1)CN2C=CC3=CC(=C(C=C3C2=O)Cl)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



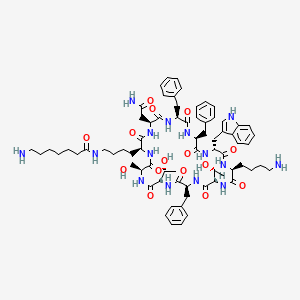
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12766482.png)
